

Silver Picrate (CAS No. 146-84-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **silver picrate** (CAS No. 146-84-9), a compound with known antimicrobial properties. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and characterization, and proposes a methodology for evaluating its antimicrobial efficacy. The information is presented to support research and development activities in the fields of chemistry and drug development.

Chemical and Physical Properties

Silver picrate, also known as silver 2,4,6-trinitrophenolate, is a salt formed from the reaction of picric acid with a silver compound. It is a yellow crystalline solid that is sparingly soluble in water.[1][2] A critical safety consideration is its explosive nature, particularly when dry.[3] **Silver picrate** should be handled with extreme caution and is typically wetted with at least 30% water to reduce its sensitivity to shock, friction, and heat.[3]

The key chemical and physical properties of **silver picrate** are summarized in the table below for easy reference.



Property	Value	Reference(s)
CAS Number	146-84-9	[1]
Molecular Formula	C ₆ H ₂ AgN ₃ O ₇	[1]
Molecular Weight	335.96 g/mol	[1]
Appearance	Yellow crystalline solid	[1][2]
Solubility	Sparingly soluble in water; soluble in about 50 parts water. Slightly soluble in alcohol and acetone. Insoluble in chloroform and ether.	[1][2]
Melting Point	Decomposes	N/A
Density	1.856 g/cm ³	[4]
Flash Point	133.9 °C	[4]
Vapor Pressure	0.000514 mmHg at 25°C	[4]

Experimental Protocols Synthesis of Silver Picrate

A plausible method for the synthesis of **silver picrate** is through a double decomposition reaction involving a soluble silver salt and a soluble picrate salt, or by the reaction of a silver base with picric acid. The following protocol describes a synthesis route using silver carbonate and picric acid.

2.1.1. Preparation of Silver Carbonate (Precursor)

Materials:

- Silver nitrate (AgNO₃)
- Sodium carbonate (Na₂CO₃)
- Deionized water



- Beakers
- Stirring rod
- Filtration apparatus (e.g., Büchner funnel and flask)
- Filter paper

Procedure:

- Prepare a solution of silver nitrate by dissolving a calculated amount in deionized water in a beaker.
- In a separate beaker, prepare a stoichiometric equivalent solution of sodium carbonate in deionized water.
- Slowly add the sodium carbonate solution to the silver nitrate solution while stirring continuously. A pale yellow precipitate of silver carbonate will form.
- Continue stirring for 15-20 minutes to ensure complete precipitation.
- Collect the silver carbonate precipitate by vacuum filtration using a Büchner funnel and filter paper.
- Wash the precipitate several times with deionized water to remove any unreacted salts.
- Dry the silver carbonate precipitate, preferably in a desiccator away from light.

2.1.2. Synthesis of Silver Picrate

Materials:

- Silver carbonate (Ag₂CO₃)
- Picric acid (2,4,6-trinitrophenol)
- Deionized water
- Beakers

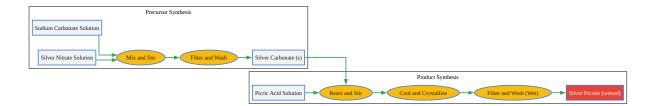


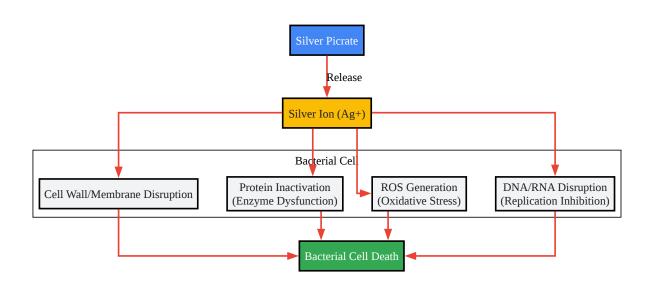
- · Hot plate with magnetic stirrer
- Stir bar
- Filtration apparatus
- Filter paper

Procedure:

- In a beaker, suspend the freshly prepared silver carbonate in a minimal amount of deionized water.
- In a separate beaker, prepare a saturated solution of picric acid in deionized water. This may require gentle heating.
- Slowly add the picric acid solution to the silver carbonate suspension while stirring vigorously. Effervescence (release of CO₂) will be observed.
- Continue adding the picric acid solution until the effervescence ceases, indicating the complete reaction of the silver carbonate.
- Gently heat the mixture on a hot plate with continuous stirring to ensure the reaction goes to completion and to dissolve any remaining solids.
- Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of silver picrate.
- Collect the yellow crystalline precipitate of **silver picrate** by vacuum filtration.
- Wash the crystals with a small amount of cold deionized water, followed by a cold, non-polar solvent like diethyl ether to aid in drying.
- Crucially, do not allow the **silver picrate** to dry completely. The final product should be stored wetted with at least 30% water in a properly labeled, sealed container, away from heat, light, and sources of friction or shock.







Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. veterinarypaper.com [veterinarypaper.com]
- 3. Antibacterial Activity of Silver and Its Application in Dentistry, Cardiology and Dermatology [mdpi.com]
- 4. US2065110A Method of preparing metal picrates Google Patents [patents.google.com]
- To cite this document: BenchChem. [Silver Picrate (CAS No. 146-84-9): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086978#cas-number-146-84-9-silver-picrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com